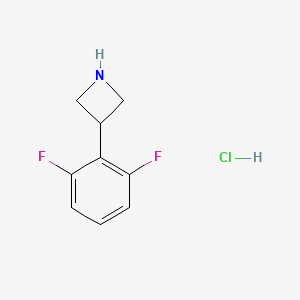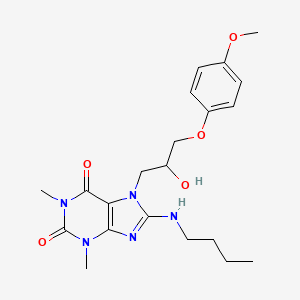
8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex synthetic compound characterized by its multi-functional chemical structure. This compound falls under the purine derivatives class and is distinguished by its butylamino and methoxyphenoxy substituents.
Synthetic Routes and Reaction Conditions:
Initial Synthesis of the Core Structure:
The core purine structure is synthesized through a series of condensation reactions. These reactions often involve the use of formamide and cyanoacetate derivatives under controlled temperature conditions.
Attachment of the Butylamino Group:
The butylamino group is typically introduced via nucleophilic substitution. This step often employs butylamine as a reagent, with the reaction facilitated by heating in the presence of a suitable solvent like ethanol or methanol.
Addition of the Hydroxypropyl and Methoxyphenoxy Groups:
These substituents are generally added through alkylation reactions. The hydroxypropyl group is introduced using epichlorohydrin, while the methoxyphenoxy moiety is typically attached via Williamson ether synthesis, involving the reaction of 4-methoxyphenol with an appropriate alkyl halide.
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This approach ensures precise control over reaction conditions, minimizing by-products and optimizing yield.
Types of Reactions:
Oxidation:
The compound can undergo oxidation at the hydroxypropyl group, forming corresponding ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
Reduction reactions often target the carbonyl groups within the structure, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are frequently used for this purpose.
Substitution:
Nucleophilic substitution reactions are possible at the butylamino group, allowing for the introduction of various functional groups. This is typically achieved using alkyl halides under mild conditions.
Common Reagents and Conditions:
For oxidation, typical reagents include strong oxidizing agents like potassium permanganate.
Reduction reactions often employ metal hydrides such as sodium borohydride.
Substitution reactions are facilitated by the use of alkyl halides and nucleophiles in polar solvents.
Major Products:
The major products formed from these reactions include ketone derivatives (from oxidation), alcohols (from reduction), and various substituted purine derivatives (from nucleophilic substitution).
Chemistry:
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology:
Its structural features make it a candidate for studying biological mechanisms, particularly enzyme inhibition and receptor binding.
Medicine:
Industry:
In industrial applications, it is used as a precursor in the manufacture of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves binding to specific receptors or enzymes. The butylamino and methoxyphenoxy groups play crucial roles in enhancing its binding affinity and selectivity.
Key molecular targets include adenosine receptors and phosphodiesterase enzymes, which are involved in various physiological processes such as cell signaling and inflammation.
相似化合物的比较
Theophylline
Caffeine
Theobromine
Aminophylline
Xanthine derivatives
There you have it! Any of that surprising to you?
属性
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-5-6-11-22-20-23-18-17(19(28)25(3)21(29)24(18)2)26(20)12-14(27)13-31-16-9-7-15(30-4)8-10-16/h7-10,14,27H,5-6,11-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWJEMFJFUMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2967239.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate](/img/structure/B2967242.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)
![N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2967244.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2967246.png)
![6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2967247.png)
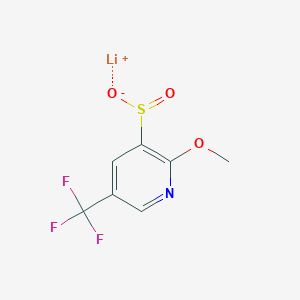
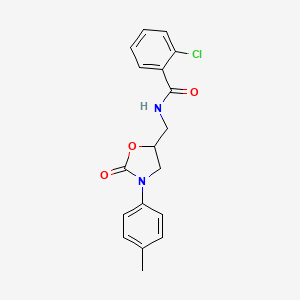
![2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol](/img/structure/B2967252.png)
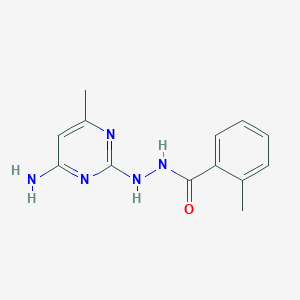
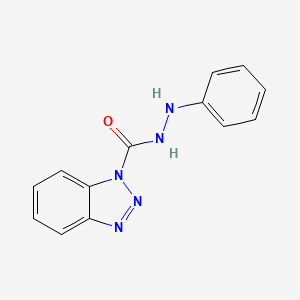
![3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2967256.png)
